2-[(3-Bromo-5,7-dimethyl-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzoxazole
Overview
Description
The compound “2-[(3-Bromo-5,7-dimethyl-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzoxazole” is a complex organic molecule. It contains an imidazo[1,2-a]pyrimidine core, which is a type of heterocycle. Heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which are similar to the core structure of the compound , has been achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the bromo group, which is a good leaving group, and the imidazo[1,2-a]pyrimidine core, which has been shown to participate in various reactions .Scientific Research Applications
Chemical Synthesis and Heterocyclic Systems
The compound is involved in the synthesis of heterocyclic systems. For instance, it is used in the formation of 2-imidazo[1,2-a]pyridin-2-yl-2-propanol, derivatives of 4-hydroxyoxazolidin-2-one, and other heterocyclic compounds through reactions with different amines and subsequent processes like intramolecular amidoalkylation (Bogolyubov, Chernysheva, & Semenov, 2004).
Antimicrobial and Cytotoxic Activities
The compound is pivotal in the creation of various benzoxazole, benzothiazole, and benzimidazole derivatives linked by thio, methylthio, and amino moieties. These derivatives have been studied for their antimicrobial and cytotoxic activities. For example, pyrimidinyl bis methylthio benzimidazole demonstrated potent antimicrobial effects against certain strains like Staphylococcus aureus and Penicillium chrysogenum, while other derivatives showcased significant cytotoxic activity on certain cells (Seenaiah, Reddy, Reddy, Padmaja, Padmavathi, & Krishna, 2014).
Catalyst in Chemical Synthesis
The compound serves as a catalyst in the chemical synthesis of novel benzoxazoles. It's particularly used in reactions involving salicylic acid derivatives and 2-amino-4-chlorophenol. This process offers advantages like solvent-free conditions, excellent yields, and reduced environmental impact. Furthermore, the used ionic liquid in the process can be recovered and reused (Nikpassand, Zare Fekri, & Farokhian, 2015).
Synthesis of Heterocyclic Compounds
The compound is also instrumental in synthesizing diverse heterocyclic compounds. This includes the creation of alkyl derivatives of various azolium bromides, which are obtained through alkylation of 1-alkyl-1H-imidazoles and other related processes. These derivatives are further used in subsequent cyclization processes, showcasing the compound's role in complex chemical syntheses (Potikha, Turelik, & Kovtunenko, 2012).
Future Directions
Properties
IUPAC Name |
2-[(3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4OS/c1-9-7-10(2)21-14(17)12(19-15(21)18-9)8-23-16-20-11-5-3-4-6-13(11)22-16/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDCURYGCLBBAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=C(N12)Br)CSC3=NC4=CC=CC=C4O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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